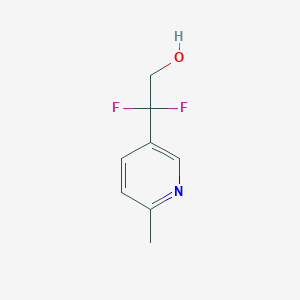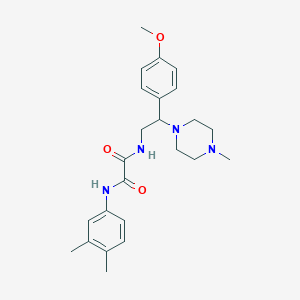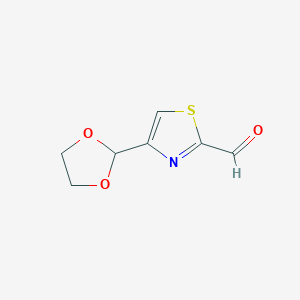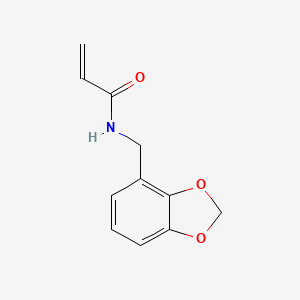
N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide” is a compound that has been studied for its potential anticancer activity . It is one of the novel anthranilate diamides derivatives that were designed and synthesized for evaluation of their in vitro anticancer activity .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction required thermal heating in dry dimethylformamide in the presence of a catalytic amount of triethylamine . More detailed information about the synthesis process is not available in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, including compounds structurally related to N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, were synthesized using OxymaPure/N,N′-diisopropylcarbodimide coupling methodology. These compounds exhibited weak to moderate antibacterial and antifungal activities, particularly against Gram-negative bacteria and Candida albicans. One derivative showed notable antibacterial activity against Gram-positive bacteria, specifically S. aureus (Abd Alhameed et al., 2019).
Antimicrobial and Analgesic Properties
- Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, closely related to the queried compound, has shown promising anti-inflammatory and analgesic activities. These derivatives were identified as potential COX-1/COX-2 inhibitors, with some compounds exhibiting significant analgesic and anti-inflammatory effects, hinting at the therapeutic potential of similar structures (Abu‐Hashem et al., 2020).
Cytotoxicity and Anticancer Potential
- The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and subsequent derivatives demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underscores the potential anticancer applications of compounds with structural elements similar to the queried compound, emphasizing the importance of synthetic methodology in the development of new therapeutic agents (Hassan et al., 2014).
Antiprotozoal Activity
- Investigations into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural motifs with the queried compound, have revealed strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum. Some of these compounds also demonstrated excellent in vivo activity in the trypanosomal STIB900 mouse model, highlighting the potential of similar structures for treating protozoal infections (Ismail et al., 2004).
Leukotriene B4 Inhibition and Cancer Cell Growth Inhibition
- A series of 2- and 3-(2-aminothiazol-4-yl)benzo[b]furan derivatives were synthesized and evaluated for their ability to inhibit leukotriene B4 and suppress the growth of human pancreatic cancer cells. Certain compounds demonstrated strong inhibition and selective activity, suggesting potential applications in treating inflammatory conditions and pancreatic cancer (Kuramoto et al., 2008).
Mecanismo De Acción
The compound has been evaluated for its anticancer activity. The molecular docking study was performed for representative compounds against two targets, epidermal growth factor receptor (EGFR) and tubulin in colchicine binding site to assess their binding affinities in order to rationalize their anticancer activity in a qualitative way . The data obtained from the molecular modeling was correlated with that obtained from the biological screening .
Propiedades
IUPAC Name |
N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-14-6-4-12(5-7-14)10-19-16(22)9-13-11-26-18(20-13)21-17(23)15-3-2-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRAGJKMIOUTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2760436.png)

![N-(3-chlorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2760439.png)
![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760443.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2760446.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2760447.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)



